molecular formula C41H60IN3 B12579000 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide CAS No. 475671-98-8

1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide

Katalognummer: B12579000
CAS-Nummer: 475671-98-8
Molekulargewicht: 721.8 g/mol
InChI-Schlüssel: RSHJXNSRBNOMQB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Vorbereitungsmethoden

The synthesis of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide typically involves multiple steps, including the formation of the pyridinium core and the subsequent attachment of the butyl and dibutylamino phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Analyse Chemischer Reaktionen

1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and materials science In chemistry, it is used as a reagent for various organic synthesis reactionsIn materials science, it is studied for its photoluminescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

Wirkmechanismus

The mechanism of action of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide can be compared with other similar compounds, such as 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) and 4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of butyl and dibutylamino phenyl groups, which confer distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

475671-98-8

Molekularformel

C41H60IN3

Molekulargewicht

721.8 g/mol

IUPAC-Name

N,N-dibutyl-4-[2-[1-butyl-6-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-2-yl]ethenyl]aniline;iodide

InChI

InChI=1S/C41H60N3.HI/c1-6-11-31-42(32-12-7-2)38-25-19-36(20-26-38)23-29-40-17-16-18-41(44(40)35-15-10-5)30-24-37-21-27-39(28-22-37)43(33-13-8-3)34-14-9-4;/h16-30H,6-15,31-35H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

RSHJXNSRBNOMQB-UHFFFAOYSA-M

Kanonische SMILES

CCCC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(CCCC)CCCC)C=CC3=CC=C(C=C3)N(CCCC)CCCC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.